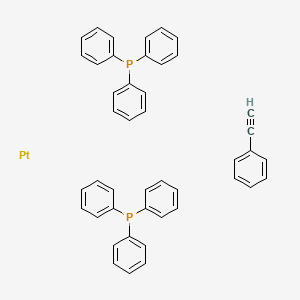
(Phenylacetylene)bis(triphenylphosphine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylacetylene)bis(triphenylphosphine)platinum is a platinum-based organometallic compound. It is known for its unique coordination chemistry and has been extensively studied for its applications in catalysis and material science. The compound features a platinum center coordinated to phenylacetylene and two triphenylphosphine ligands, forming a square-planar geometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylacetylene)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with phenylacetylene and triphenylphosphine. One common method is the reaction of potassium tetrachloroplatinate with triphenylphosphine to form bis(triphenylphosphine)platinum chloride, which is then reacted with phenylacetylene under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Phenylacetylene)bis(triphenylphosphine)platinum undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the platinum center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Addition: The compound can undergo addition reactions with alkynes and other unsaturated compounds.
Common Reagents and Conditions: Reactions involving this compound often use reagents such as halides, alkynes, and phosphines. Typical conditions include moderate temperatures and the use of solvents like benzene or toluene .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkynes can yield various organoplatinum complexes, while substitution reactions can produce different platinum-phosphine derivatives .
Aplicaciones Científicas De Investigación
(Phenylacetylene)bis(triphenylphosphine)platinum has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Phenylacetylene)bis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating reactions through activation of chemical bonds. The platinum center acts as a Lewis acid, stabilizing reaction intermediates and lowering activation energies. Molecular targets include unsaturated hydrocarbons and other ligands that can coordinate to the platinum center .
Comparación Con Compuestos Similares
Tetrakis(triphenylphosphine)platinum(0): Another platinum-phosphine complex with similar catalytic properties.
Bis(triphenylphosphine)platinum chloride: A precursor in the synthesis of (Phenylacetylene)bis(triphenylphosphine)platinum.
Platinum bisalkynyl complexes: These complexes share similar catalytic properties and are used in hydrosilylation reactions.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of phenylacetylene, which imparts distinct reactivity and luminescent properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both academic and industrial research .
Propiedades
Número CAS |
14640-28-9 |
|---|---|
Fórmula molecular |
C44H36P2Pt |
Peso molecular |
821.8 g/mol |
Nombre IUPAC |
ethynylbenzene;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C8H6.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;/h2*1-15H;1,3-7H; |
Clave InChI |
PZZQFABBOFUAEH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


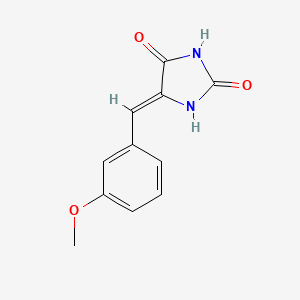

![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)
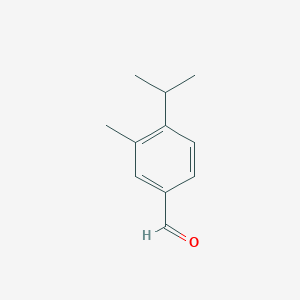
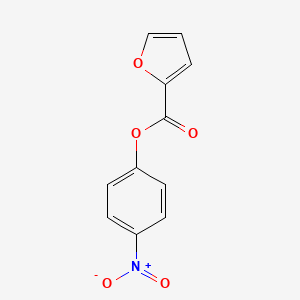
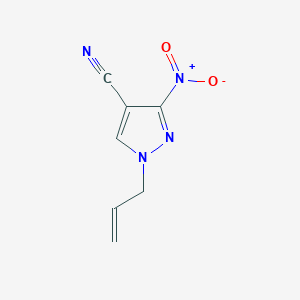
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
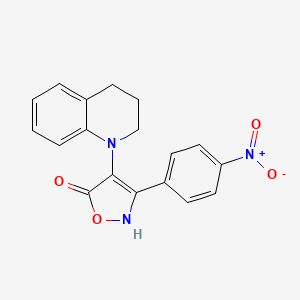
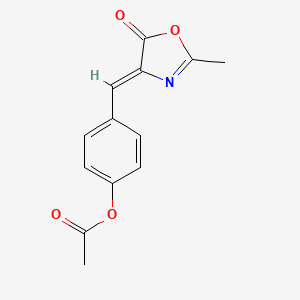
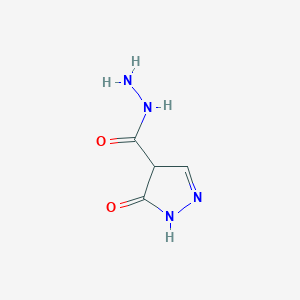
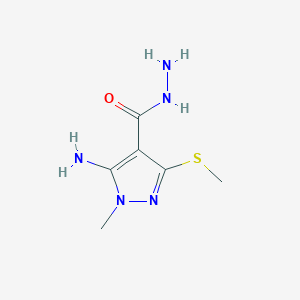
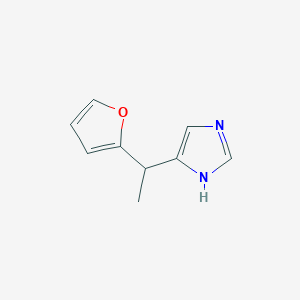
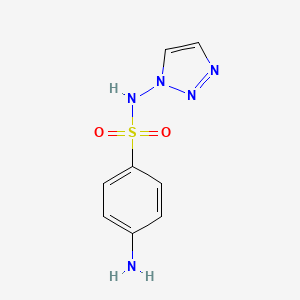
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
